molecular formula C16H14O3 B7876573 3-Furyl-(6-methoxy-2-naphthyl)methanol

3-Furyl-(6-methoxy-2-naphthyl)methanol

Cat. No.: B7876573
M. Wt: 254.28 g/mol
InChI Key: WNGGAGLMUMWXFP-UHFFFAOYSA-N
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Description

3-Furyl-(6-methoxy-2-naphthyl)methanol: is an organic compound with the chemical formula C16H14O3 It is characterized by the presence of a furyl group attached to a methoxy-naphthyl moiety via a methanol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furyl-(6-methoxy-2-naphthyl)methanol typically involves the reaction of 3-furylmethanol with 6-methoxy-2-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The choice of raw materials, catalysts, and solvents is crucial in ensuring the cost-effectiveness and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Furyl-(6-methoxy-2-naphthyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and furyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often require specific catalysts or reagents, such as acids or bases, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-Furyl-(6-methoxy-2-naphthyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine: In the medical field, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Furyl-(6-methoxy-2-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Furyl-(6-methoxy-2-naphthyl)ethanol
  • 3-Furyl-(6-methoxy-2-naphthyl)acetone
  • 3-Furyl-(6-methoxy-2-naphthyl)amine

Comparison: Compared to these similar compounds, 3-Furyl-(6-methoxy-2-naphthyl)methanol is unique due to its specific methanol linkage. This structural feature influences its reactivity and interaction with other molecules, making it distinct in terms of its chemical and biological properties.

Properties

IUPAC Name

furan-3-yl-(6-methoxynaphthalen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-15-5-4-11-8-13(3-2-12(11)9-15)16(17)14-6-7-19-10-14/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGGAGLMUMWXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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